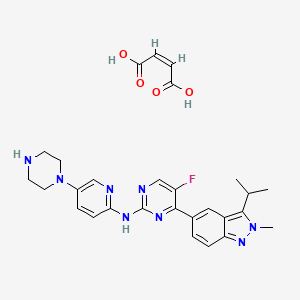
Culmerciclib maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Culmerciclib (maleate) is a cyclin-dependent kinase inhibitor with antineoplastic activity. It is known for its ability to inhibit cyclin-dependent kinases 2, 4, and 6, which play crucial roles in cell cycle regulation. This compound has shown promise in the treatment of various cancers, particularly hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Culmerciclib (maleate) involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically include:
Formation of the Core Structure: This involves the cyclization of appropriate precursors to form the core heterocyclic structure.
Functionalization: Introduction of functional groups such as fluorine and nitrogen-containing groups to enhance the biological activity of the compound.
Maleate Formation: The final step involves the reaction of the synthesized Culmerciclib with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of Culmerciclib (maleate) follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Culmerciclib (maleate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Culmerciclib (maleate) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cyclin-dependent kinases and their role in cell cycle regulation.
Biology: Employed in research to understand the mechanisms of cell cycle control and the effects of kinase inhibition on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating various cancers, particularly hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer.
Mechanism of Action
Culmerciclib (maleate) exerts its effects by inhibiting cyclin-dependent kinases 2, 4, and 6. These kinases are essential for the progression of the cell cycle, and their inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of the kinases, preventing their interaction with cyclins and subsequent phosphorylation of target proteins. This disruption of the cell cycle ultimately results in the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: Another cyclin-dependent kinase inhibitor used in the treatment of breast cancer.
Ribociclib: Similar to Palbociclib, it inhibits cyclin-dependent kinases 4 and 6.
Abemaciclib: Inhibits cyclin-dependent kinases 4 and 6 and is used in the treatment of breast cancer.
Uniqueness of Culmerciclib (maleate)
Culmerciclib (maleate) is unique in its ability to inhibit cyclin-dependent kinases 2, 4, and 6 with varying degrees of potency. This broad-spectrum inhibition provides a potential advantage in overcoming resistance to other cyclin-dependent kinase inhibitors that primarily target cyclin-dependent kinases 4 and 6. Additionally, Culmerciclib (maleate) has shown enhanced inhibitory effects on cyclin-dependent kinase 2, which may contribute to its superior antineoplastic activity .
Properties
Molecular Formula |
C28H31FN8O4 |
|---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;5-fluoro-4-(2-methyl-3-propan-2-ylindazol-5-yl)-N-(5-piperazin-1-ylpyridin-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C24H27FN8.C4H4O4/c1-15(2)23-18-12-16(4-6-20(18)31-32(23)3)22-19(25)14-28-24(30-22)29-21-7-5-17(13-27-21)33-10-8-26-9-11-33;5-3(6)1-2-4(7)8/h4-7,12-15,26H,8-11H2,1-3H3,(H,27,28,29,30);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
WDTNPNAGOVXTGJ-BTJKTKAUSA-N |
Isomeric SMILES |
CC(C)C1=C2C=C(C=CC2=NN1C)C3=NC(=NC=C3F)NC4=NC=C(C=C4)N5CCNCC5.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)C1=C2C=C(C=CC2=NN1C)C3=NC(=NC=C3F)NC4=NC=C(C=C4)N5CCNCC5.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















